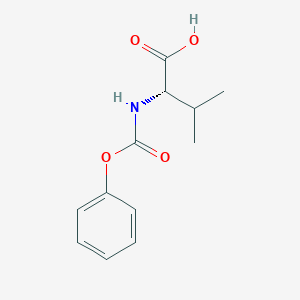

N-Phenoxycarbonyl-L-valine

Overview

Description

N-Phenoxycarbonyl-L-valine: is an amino acid derivative widely utilized in organic chemistry and biochemistry. It is primarily used as a protecting group for the amino group of L-valine during peptide synthesis . This compound is known for its stability and ease of removal, making it a valuable tool in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Phenoxycarbonyl-L-valine undergoes nucleophilic substitution reactions where the phenoxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-valine and phenol.

Common Reagents and Conditions:

Substitution Reactions: Reagents like piperidine or other amines are commonly used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

Substitution Reactions: The major products are substituted valine derivatives.

Hydrolysis: The major products are L-valine and phenol.

Scientific Research Applications

Chemical and Structural Properties

N-Phenoxycarbonyl-L-valine is characterized by the molecular formula and features a phenoxycarbonylamino group. This structural uniqueness contributes to its utility as a building block for more complex organic molecules, enhancing its relevance in peptide synthesis and pharmaceutical development . The compound's ability to interact with biological macromolecules, such as proteins and enzymes, is pivotal for its applications in therapeutic contexts.

Synthesis of this compound

The synthesis of NPC-Val typically involves the reaction of 3-methyl-2-aminobutyric acid with phenyl chloroformate, using a base like triethylamine to facilitate the formation of the phenoxycarbonylamino group. This reaction is generally conducted at low temperatures (0-5°C) to maintain the stability of intermediates. The synthetic route can be scaled for industrial applications, optimizing yield and purity through controlled conditions.

Peptide Synthesis

NPC-Val is widely used in peptide synthesis due to its ability to enhance drug stability and bioavailability. Its incorporation into peptides can improve their pharmacokinetic properties, making them more effective as therapeutic agents. The compound acts as a protecting group for amino acids, allowing for selective reactions during synthesis .

Enzyme-Substrate Interactions

The phenoxycarbonylamino group in NPC-Val plays a crucial role in binding to specific enzymes and receptors, influencing various biological pathways. Studies have focused on its interactions with enzymes involved in metabolic processes, providing insights into enzyme-substrate dynamics that are essential for drug design and development .

Medicinal Chemistry

In medicinal chemistry, NPC-Val's potential therapeutic applications are being explored extensively. Its bioactive properties suggest that it may modulate biological pathways relevant to various physiological processes. Research is ongoing to evaluate its efficacy and safety in drug formulations aimed at treating conditions like cancer and metabolic disorders .

Case Studies & Research Findings

Several studies have documented the applications of NPC-Val:

- Study on Enzyme Inhibition : A research paper demonstrated that NPC-Val effectively inhibited specific enzymes linked to cancer progression, highlighting its potential as a lead compound for anticancer drug development .

- Peptide Therapeutics : Another study showcased the successful synthesis of peptide-based therapeutics incorporating NPC-Val, which exhibited enhanced stability and activity compared to traditional peptides without this modification .

Mechanism of Action

N-Phenoxycarbonyl-L-valine acts as a protecting group by temporarily blocking the amino group of L-valine. This prevents unwanted reactions during peptide synthesis. Upon completion of the desired peptide, the protecting group is removed using a base, typically piperidine, to yield the free amino group .

Comparison with Similar Compounds

N-Benzyloxycarbonyl-L-valine: Another protecting group used in peptide synthesis, but it is less stable compared to N-Phenoxycarbonyl-L-valine.

N-Tert-Butoxycarbonyl-L-valine: Commonly used in peptide synthesis, but it requires harsher conditions for removal.

Uniqueness: this compound is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice in peptide synthesis .

Biological Activity

N-Phenoxycarbonyl-L-valine (NPC-Val) is a derivative of the amino acid valine, modified with a phenoxycarbonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of NPC-Val, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 233.25 g/mol. The structure includes a valine backbone with a phenoxycarbonyl moiety, which enhances its stability and solubility compared to unmodified amino acids. The compound’s structural characteristics are essential for its biological activity, particularly in receptor binding and modulation.

PPARγ Activation

One significant area of research involves NPC-Val's interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a crucial regulator of adipocyte differentiation and glucose metabolism. Studies have shown that NPC-Val exhibits weak proadipogenic activity and can activate PPARγ, albeit less effectively than established agonists like rosiglitazone . This activation is linked to increased insulin-stimulated glucose uptake in adipocytes, suggesting potential applications in metabolic disorders such as type 2 diabetes.

RORγ Inverse Agonism

Another critical mechanism is NPC-Val's role as a RORγ inverse agonist. RORγ is involved in the regulation of immune responses, particularly in autoimmune disorders like psoriasis. The compound AUR101, which contains NPC-Val, has been evaluated in clinical trials for its efficacy in treating moderate-to-severe plaque psoriasis by modulating IL-17 signaling pathways . This highlights NPC-Val's potential in anti-inflammatory therapies.

Case Studies and Clinical Trials

-

PPARγ Activation Study

In a study assessing various N-substituted valine derivatives, NPC-Val was found to increase PPARγ activity approximately 2.8-fold compared to controls . This suggests its potential as a lead compound for developing more potent PPARγ agonists. -

AUR101 Phase II Trial

AUR101, which incorporates NPC-Val, underwent a Phase II clinical trial for psoriasis treatment. Results indicated that AUR101 effectively modulated inflammatory markers and showed acceptable safety profiles during initial human studies . This trial underscores the therapeutic relevance of NPC-Val derivatives in managing autoimmune conditions.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of NPC-Val compared to other compounds:

Synthesis and Derivative Development

Research into the synthesis of NPC-Val has focused on optimizing yields and enhancing its properties for further biological evaluation. Methods such as two-phase reactions have been developed to facilitate the production of N-phenoxycarbonyl amino acids, including NPC-Val . These advancements are crucial for expanding the library of derivatives that can be tested for various biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Phenoxycarbonyl-L-valine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via carbamate protection of L-valine using phenoxycarbonyl chloride. Evidence from similar compounds (e.g., methoxycarbonyl-L-valine) shows that yields depend on stoichiometry, temperature, and solvent polarity. For example, methoxycarbonyl-L-valine synthesis using methyl chloroformate achieved 44–57% yield under controlled anhydrous conditions . Key steps include:

- Maintaining pH 8–9 to favor nucleophilic attack by the amino group.

- Using ice-cold conditions to minimize side reactions.

- Purification via recrystallization or chromatography to isolate the product.

Variations in yield may arise from competing hydrolysis of the phenoxycarbonyl group or incomplete protection.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- HPLC : Assess purity (>98% recommended for peptide synthesis) using C18 columns with UV detection at 210–220 nm .

- NMR : Confirm regiochemistry via H and C NMR. The phenoxy group shows aromatic protons at δ 7.2–7.4 ppm, while the valine backbone appears as distinct methyl (δ 0.8–1.0 ppm) and α-proton (δ 3.5–4.0 ppm) signals .

- Mass Spectrometry : ESI-MS should match the molecular ion peak for (theoretical m/z 251.285) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Stability issues often stem from hydrolysis of the phenoxycarbonyl group. Conflicting data may arise from:

- Moisture Exposure : Degradation accelerates in humid environments. Store at 0–6°C in desiccators with silica gel .

- pH Sensitivity : Decomposition occurs below pH 5 (carbamate hydrolysis) or above pH 9 (ester cleavage). Use buffered solutions during experiments .

To reconcile contradictions, conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. How does this compound perform as a protecting group in solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc groups?

- Methodological Answer : Unlike Fmoc (base-labile) or Boc (acid-labile), the phenoxycarbonyl group is removed under mild acidic conditions (e.g., 30% TFA in DCM), making it suitable for orthogonal deprotection strategies . Key considerations:

- Coupling Efficiency : Steric hindrance from the phenoxy group may reduce coupling rates. Use HOBt/DIC activation to improve efficiency .

- Compatibility : Stable to piperidine (used for Fmoc removal), enabling sequential SPPS workflows.

Comparative studies show phenoxycarbonyl derivatives achieve >90% coupling yields in model tripeptides .

Q. What analytical approaches detect trace impurities in this compound that affect enzymatic studies?

- Methodological Answer : Impurities (e.g., free L-valine or hydrolyzed byproducts) can inhibit enzyme activity. Mitigation strategies include:

- Ion-Pair Chromatography : Detect residual L-valine (<0.1%) using heptafluorobutyric acid as an ion-pairing agent .

- Enzymatic Assays : Pre-incubate the compound with carboxypeptidase A; activity loss >10% indicates contamination .

For quantification, calibrate LC-MS/MS with spiked impurity standards (LOD: 0.01% w/w) .

Properties

IUPAC Name |

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJMEAOTIUMIBJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431202 | |

| Record name | N-Phenoxycarbonyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126147-70-4 | |

| Record name | N-Phenoxycarbonyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.